molecular formula C9H5FIN B1445685 7-Fluoro-3-iodoquinoline CAS No. 1416440-27-1

7-Fluoro-3-iodoquinoline

Cat. No.: B1445685
CAS No.: 1416440-27-1
M. Wt: 273.05 g/mol
InChI Key: RYCMGYDTAFDSEB-UHFFFAOYSA-N
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Description

7-Fluoro-3-iodoquinoline is a fluorinated quinoline derivative with the molecular formula C9H5FIN. This compound is part of the broader class of quinolines, which are nitrogen-containing heterocycles known for their diverse pharmacological properties. The incorporation of fluorine and iodine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .

Biochemical Analysis

Biochemical Properties

7-Fluoro-3-iodoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By affecting these pathways, this compound can alter cell function and behavior, potentially leading to therapeutic effects in certain diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. This inhibition can result in altered phosphorylation states of target proteins, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. This degradation can lead to a decrease in its biological activity and effectiveness. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that this compound can have a threshold effect, where a certain dosage is required to achieve a therapeutic effect. Exceeding this threshold can result in toxic effects, such as liver damage and alterations in blood chemistry. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites that can be excreted from the body. This metabolism can affect the compound’s bioavailability and duration of action. Additionally, this compound can influence metabolic flux and metabolite levels, potentially leading to changes in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect cellular respiration and energy production. Alternatively, it may be directed to the nucleus, where it can influence gene expression and DNA repair processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Chemical Reactions Analysis

7-Fluoro-3-iodoquinoline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

7-Fluoro-3-iodoquinoline can be compared with other fluorinated quinolines, such as:

The uniqueness of this compound lies in the combined presence of both fluorine and iodine atoms, which confer distinct chemical and biological characteristics.

Properties

IUPAC Name

7-fluoro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCMGYDTAFDSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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